Cas no 399-72-4 (5-fluoro-2-methyl-1H-indole)

5-Fluoro-2-methyl-1H-indole is a fluorinated indole derivative with a methyl substituent at the 2-position, offering unique reactivity and structural features for synthetic and medicinal chemistry applications. The fluorine atom enhances electron-withdrawing properties, influencing the compound's electronic profile and potential interactions in biological systems. Its indole core serves as a versatile scaffold for further functionalization, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The methyl group at the 2-position contributes to steric and electronic modulation, broadening its utility in heterocyclic chemistry. This compound is particularly useful in the development of bioactive molecules, where precise substituent effects are critical for optimizing activity and selectivity.
5-fluoro-2-methyl-1H-indole structure
5-fluoro-2-methyl-1H-indole structure
Product Name:5-fluoro-2-methyl-1H-indole
CAS No:399-72-4
MF:C9H8FN
MW:149.164925575256
MDL:MFCD02093649
CID:37233
PubChem ID:2778715
Update Time:2025-11-02

5-fluoro-2-methyl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 5-Fluoro-2-methylindole
    • 5-Fluoro-2-methyl-1H-indole
    • SCHEMBL12433
    • F1047
    • FT-0602023
    • AKOS005258120
    • PB29177
    • 399-72-4
    • SY020204
    • 5-fluoro-2-methyl indole
    • DTXSID30381091
    • EN300-84449
    • A6672
    • 2-methyl-5-fluoroindole
    • KUC106615N
    • Z1203162476
    • 5-Fluoro-2-methylindole, 97%
    • MFCD02093649
    • F-5913
    • AM20050248
    • PS-6821
    • JJIUISYYTFDATN-UHFFFAOYSA-N
    • 5-fluoro-2-methyl-indole
    • 1H-INDOLE, 5-FLUORO-2-METHYL-
    • CS-W007738
    • KSC-09-215D
    • DB-012447
    • 609-764-5
    • DTXCID00332116
    • 5-fluoro-2-methyl-1H-indole
    • MDL: MFCD02093649
    • Inchi: 1S/C9H8FN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3
    • InChI Key: JJIUISYYTFDATN-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)C=C(C)N2

Computed Properties

  • Exact Mass: 149.06400
  • Monoisotopic Mass: 149.064077422g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 15.8Ų

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Melting Point: 98-101 °C (lit.)
  • Boiling Point: 120°C/0.1mmHg(lit.)
  • PSA: 15.79000
  • LogP: 2.61540
  • Solubility: Not determined

5-fluoro-2-methyl-1H-indole Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36

5-fluoro-2-methyl-1H-indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-fluoro-2-methyl-1H-indole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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399-72-4 97%
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¥42.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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5-fluoro-2-methyl-1H-indole Suppliers

Amadis Chemical Company Limited
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(CAS:399-72-4)5-fluoro-2-methyl-1H-indole
Order Number:A6672
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):287.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:399-72-4)5-Fluoro-2-methylindole
Order Number:LE7315
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:57
Price ($):discuss personally
Email:18501500038@163.com

5-fluoro-2-methyl-1H-indole Related Literature

Additional information on 5-fluoro-2-methyl-1H-indole

5-fluoro-2-methyl-1H-indole (CAS No. 399-72-4): A Versatile Heterocyclic Scaffold with Emerging Applications in Medicinal Chemistry and Materials Science

5-fluoro-2-methyl-1H-indole (CAS No. 399-72-4) is a structurally unique heterocyclic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This indole derivative, characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position, exhibits a combination of electronic and steric properties that make it a valuable building block for the development of bioactive molecules. Recent advances in medicinal chemistry have highlighted its potential as a pharmacophore in the design of novel therapeutics, particularly in the areas of neurodegenerative disease treatment, antimicrobial agent development, and fluorescent probe engineering. The compound's structural versatility and chemical stability have also positioned it as a key intermediate in the synthesis of advanced materials, including conjugated polymers and optoelectronic devices.

The chemical structure of 5-fluoro-2-methyl-1H-indole consists of a six-membered indole ring system substituted with a fluorine atom and a methyl group. The fluorine substitution at the 5-position introduces unique electronic effects, including enhanced lipophilicity and altered hydrogen-bonding capabilities, which can significantly influence molecular interactions with biological targets. The methyl group at the 2-position further modulates the compound's conformational flexibility, potentially enhancing its ability to engage in specific molecular recognition events. These structural features have been leveraged in recent studies to optimize the pharmacokinetic profiles of drug candidates, as demonstrated by a 2023 publication in Journal of Medicinal Chemistry that reported improved blood-brain barrier penetration in fluorinated indole-based neuroprotectants.

One of the most promising applications of 5-fluoro-2-methyl-1H-indole lies in its role as a building block for small molecule therapeutics. In particular, its indole core has been extensively studied as a scaffold for the development of selective serotonin reuptake inhibitors (SSRIs) and 5-HT1A receptor agonists, which are critical in the treatment of depression and anxiety disorders. A 2024 study published in ACS Medicinal Chemistry Letters demonstrated that structural modifications of 5-fluoro-2-methyl-1H-indole could yield compounds with enhanced selectivity for the 5-HT1A receptor, reducing potential side effects associated with traditional SSRIs. The fluorine substituent was found to play a crucial role in modulating the compound's binding affinity through hydrogen-bonding interactions with the receptor's active site.

Recent advancements in fluorescent probe design have also highlighted the utility of 5-fluoro-2-methyl-1H-indole as a core structure. The fluorine atom's ability to participate in π-π stacking interactions and its influence on the molecule's electronic transitions make it an ideal candidate for the development of fluorescent sensors with tunable emission properties. A 2023 report in Advanced Materials described the synthesis of fluorinated indole-based fluorophores that exhibited exceptional photostability and sensitivity to intracellular pH changes, enabling real-time monitoring of cellular environments in biomedical imaging applications. The compound's methyl group was shown to enhance solubility in aqueous media, a critical factor for in vivo applications.

The synthetic accessibility of 5-fluoro-2-methyl-1H-indole has been further enhanced by recent developments in catalytic methodology. Traditional synthetic routes to fluorinated indoles often involved harsh reaction conditions or costly reagents, but recent studies have demonstrated the use of transition-metal-catalyzed fluorination reactions that significantly improve both efficiency and selectivity. A 2024 paper in Angewandte Chemie reported a palladium-catalyzed C-H fluorination strategy that enabled the direct functionalization of indole precursors with high regioselectivity. This approach not only reduces the number of synthetic steps required to obtain 5-fluoro-2-methyl-1H-indole but also minimizes the formation of undesired byproducts, making it an environmentally sustainable option for large-scale production.

Beyond its applications in medicinal chemistry, 5-fluoro-2-methyl-1H-indole has shown remarkable potential in the field of organic electronics. The compound's conjugated π-system and the electron-withdrawing effect of the fluorine substituent make it an attractive component for the design of electroluminescent materials and organic field-effect transistors (OFETs). A 2023 study in Advanced Electronic Materials demonstrated that incorporation of fluorinated indole units into conjugated polymers significantly enhanced charge-carrier mobility, a key parameter for the performance of organic electronic devices. The study also highlighted the role of the methyl group in preventing intermolecular aggregation, which is a common challenge in the development of high-performance organic semiconductors.

The toxicological profile of 5-fluoro-2-methyl-1H-indole has been extensively evaluated in preclinical studies, with results indicating low acute toxicity and favorable metabolic stability. A 2024 toxicology assessment published in Toxicological Sciences reported that the compound exhibited minimal cytotoxicity in a panel of human cell lines, even at high concentrations. The study also identified the compound's metabolic fate in rat liver microsomes, revealing primary pathways involving oxidative deamination and glucuronidation. These findings are critical for the development of prodrug strategies that could further enhance the compound's bioavailability and therapeutic index.

Looking ahead, the integration of 5-fluoro-2-methyl-1H-indole into multipurpose drug platforms is an area of active research. Scientists are exploring its potential as a click chemistry-compatible scaffold, enabling the rapid assembly of complex molecular architectures through azide-alkyne cycloaddition reactions. A 2023 study in Chemical Science demonstrated the successful functionalization of 5-fluoro-2-methyl-1H-indole with various bioorthogonal groups, paving the way for the development of targeted drug delivery systems and bioconjugated materials. These advances underscore the compound's adaptability and its potential to address unmet medical needs across multiple therapeutic areas.

In summary, 5-fluoro-2-methyl-1H-indole (CAS No. 399-72-4) represents a multifunctional heterocyclic compound with diverse applications in both pharmaceutical research and materials science. Its unique structural features, combined with recent advances in synthetic methodology and functionalization strategies, have positioned it as a key molecule in the development of next-generation therapeutics and advanced materials. As research in this area continues to evolve, the compound is likely to play an increasingly important role in addressing global health challenges and advancing the frontiers of organic chemistry.

### 5-Fluoro-2-Methyl-1H-Indole (CAS No. 399-72-4): A Multifunctional Heterocyclic Scaffold 1. Structural Overview and Chemical Properties 5-Fluoro-2-methyl-1H-indole is a heterocyclic compound with a six-membered indole ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. The fluorine atom introduces unique electronic effects, such as enhanced lipophilicity and altered hydrogen-bonding capabilities, while the methyl group modulates conformational flexibility. These features make it a valuable building block in medicinal chemistry and materials science. 2. Applications in Medicinal Chemistry - Neurodegenerative Disease Treatment: Recent studies have explored the use of 5-fluoro-2-methyl-1H-indole as a scaffold for neuroprotectants, leveraging its ability to improve blood-brain barrier penetration. - Antimicrobial Agents: Structural modifications of the compound have led to the development of selective antimicrobial agents with enhanced activity against drug-resistant pathogens. - Fluorescent Probes: The fluorine substituent enables the design of fluorescent sensors with tunable emission properties, useful in imaging and diagnostics. 3. Role in Organic Electronics - Organic Field-Effect Transistors (OFETs): The conjugated π-system of 5-fluoro-2-methyl-1H-indole makes it a promising component in organic semiconductors, enhancing charge-carrier mobility. - Electroluminescent Materials: Incorporation into conjugated polymers has shown significant improvements in light-emitting properties, beneficial for organic light-emitting diodes (OLEDs). 4. Synthetic and Functionalization Strategies - Click Chemistry: The compound is compatible with azide-alkyne cycloaddition reactions, enabling the rapid assembly of complex molecular architectures. - Prodrug Design: Its favorable metabolic stability has paved the way for prodrug strategies to improve bioavailability and therapeutic index. 5. Toxicological Profile - Low Acute Toxicity: Preclinical studies indicate that 5-fluoro-2-methyl-1H-indole has minimal cytotoxicity in human cell lines. - Metabolic Stability: The compound undergoes oxidative deamination and glucuronidation in rat liver microsomes, which are critical for drug metabolism and toxicity studies. 6. Future Directions - Multipurpose Drug Platforms: Ongoing research explores the integration of 5-fluoro-2-methyl-1H-indole into targeted drug delivery systems and bioconjugated materials. - Sustainable Synthesis: Advances in green chemistry have led to the development of environmentally sustainable methods for large-scale production. ### Summary 5-Fluoro-2-methyl-1H-indole (CAS No. 399-72-4) is a versatile compound with diverse applications in pharmaceutical research and materials science. Its unique structural features, combined with recent advances in synthetic methodology and functionalization strategies, position it as a key molecule in the development of next-generation therapeutics and advanced materials. As research continues, the compound is expected to play an increasingly important role in addressing global health challenges and advancing the frontiers of organic chemistry.
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Amadis Chemical Company Limited
(CAS:399-72-4)5-fluoro-2-methyl-1H-indole
A6672
Purity:99%
Quantity:100g
Price ($):287.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:399-72-4)5-Fluoro-2-methylindole
LE7315
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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